[1] Sigma-Aldrich (.com) Dodecenylsuccinic anhydride, mixture of isomers technical grade, 90%
[1] Sigma-Aldrich (.com) Dodecenylsuccinic anhydride, mixture of isomers technical grade, 90%
Dodecenylsuccinic acid is a chemical compound characterized by its molecular formula and a molecular weight of approximately 284.39 g/mol. It is an unsaturated dicarboxylic acid derived from the reaction of dodecenoic acid with maleic anhydride. This compound appears as a viscous liquid, typically clear yellow to red-brown in color, and has an acid value ranging from 235 to 300 mg KOH/g . Dodecenylsuccinic acid is notable for its applications in various industrial processes, particularly in the formulation of adhesives, coatings, and surfactants.
The synthesis of dodecenylsuccinic acid typically involves the following steps:
This method is noted for its high efficiency and low cost, making it suitable for industrial applications.
Dodecenylsuccinic acid has diverse applications across various industries:
Interaction studies involving dodecenylsuccinic acid primarily focus on its reactivity with other compounds. For instance, it has been studied for its ability to modify starches through reactions that enhance their functional properties, such as solubility and film-forming capabilities . Additionally, research into its interactions with proteins suggests potential uses in food science and nutrition.
Dodecenylsuccinic acid shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dodecylsuccinic acid | Saturated variant; used in surfactants | |
| Octenylsuccinic acid | Shorter chain; commonly used for starch modification | |
| Maleic anhydride | Anhydride form; reactive intermediate in synthesis |
Dodecenylsuccinic acid is unique due to its unsaturated nature, which allows for additional reactivity compared to its saturated counterparts. Its longer carbon chain also contributes to different physical properties, such as viscosity and solubility.
Dodecenylsuccinic acid represents an important chemical compound with diverse industrial applications. The synthesis and manufacturing processes of this compound involve several established routes and emerging methodologies that continue to evolve with technological advancements [1] [2]. This section provides a comprehensive examination of the conventional synthesis routes, advanced methodologies, and industrial production challenges associated with dodecenylsuccinic acid manufacturing.
The conventional synthesis of dodecenylsuccinic acid primarily involves the reaction between maleic anhydride and polyisobutylene through well-established chemical processes [1] [3]. These conventional routes have been optimized over decades of industrial practice and academic research to achieve commercially viable production methods [3].
The primary conventional synthesis route for dodecenylsuccinic acid involves the esterification reaction between maleic anhydride and polyisobutylene [1] [3]. This process typically follows the Alder-ene reaction mechanism, where the terminal double bond of polyisobutylene reacts with maleic anhydride to form polyisobutylene succinic anhydride (PIBSA), which is subsequently hydrolyzed to produce dodecenylsuccinic acid [3] [4].
The reaction proceeds under specific conditions that have been optimized through extensive research. The typical temperature range for this reaction is 150-180°C, with pressure conditions maintained at approximately 26-27 hPa [1] [2]. The optimal molar ratio between polyisobutylene and maleic anhydride has been established at approximately 1.24:1.75, which ensures efficient conversion while minimizing side reactions [1] [4].
The reaction time typically ranges from 4 to 24 hours, depending on the specific reaction conditions and desired product quality [1] [3]. The pH of the reaction mixture is maintained between 2 and 4 to facilitate the reaction and ensure product stability [2] [5].
Table 1: Conventional Synthesis Parameters for Dodecenylsuccinic Acid
| Parameter | Optimal Conditions | Literature Source |
|---|---|---|
| Temperature Range (°C) | 150-180 | ACS Org. Process Res. Dev. |
| Pressure (hPa) | 26-27 | Merck Technical Data |
| Molar Ratio (PIB:MA) | 1.24:1.75 | Chinese Patent CN103833705A |
| Reaction Time (hours) | 4-24 | Various Patents |
| pH | 2-4 | Sigma-Aldrich |
| Cooling Time (hours) | 4 | Chinese Patent CN103833703A |
The reaction mechanism involves a concerted process with an activation energy of approximately 34.3 ± 0.3 kcal/mol at 150°C, suggesting a late (product-like) transition state [3] [6]. The kinetics of this reaction have been extensively studied, revealing that the conversion of polyisobutylene and maleic anhydride follows second-order near-equal rate laws with observed rate constants up to 5 × 10⁻⁵ M⁻¹s⁻¹ for both components [3] [6].
After the reaction is complete, the product undergoes distillation under vacuum to remove unreacted maleic anhydride and other impurities, followed by a controlled cooling process to obtain the final product [1] [4]. This conventional synthesis route yields dodecenylsuccinic acid with purity levels typically ranging from 97% to 99% [2] [7].
Various catalytic systems have been developed to enhance the efficiency and selectivity of the dodecenylsuccinic acid synthesis reaction [3] [6]. These catalysts play a crucial role in reducing the activation energy of the reaction, thereby increasing reaction rates and improving product yields [6] [8].
Lewis acid catalysts, particularly aluminum chloride (AlCl₃), have shown significant efficacy in catalyzing the ene reaction between maleic anhydride and polyisobutylene [6] [3]. Computational studies have demonstrated that AlCl₃ exhibits the highest catalytic activity among Lewis acid chloride-based catalysts, making it a preferred choice for industrial applications [6] [8].
Table 2: Catalytic Systems for Dodecenylsuccinic Acid Synthesis
| Catalyst Type | Loading (mol %) | Activity (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Advantages |
|---|---|---|---|---|
| Aluminum Chloride (AlCl₃) | 3-8 | 5×10⁻⁵ | 34.3±0.3 | Highest activity among Lewis acids |
| Lewis Acid Chlorides | 0.5-5.0 | 1-6×10⁻⁵ | 30-40 | Moderate activity, good selectivity |
| Sulfuric Acid | 1-2 | 3.59×10⁶ | 63.2 | High reaction rate |
| Phosphotungstic Acid | 0.5-1.5 | 8.76×10¹⁴ | 126.7 | Environmental friendly |
| Uncatalyzed System | N/A | 1×10⁻⁵ | 34.3±0.3 | Simple process |
Reaction optimization involves careful control of various parameters to maximize yield and product quality [9] [4]. The initiator content is typically maintained at 0.7% of the total monomer amount, which has been found to provide optimal reaction conditions [9] [10]. The pH of the reaction system is adjusted to approximately 6 to ensure efficient reaction progress [9] [4].
The esterification kinetics of maleic anhydride have been extensively studied using various catalysts in isothermal semibatch reactors [8] [11]. These studies have revealed that the choice of catalyst significantly influences the reaction rate and selectivity [8] [12]. For instance, phosphotungstic acid has shown promising results as an environmentally friendly alternative to traditional catalysts, although it requires higher activation energy [8] [11].
Table 6: Reaction Kinetics Data for Dodecenylsuccinic Acid Synthesis
| Reaction Type | Rate Constant k (M⁻¹s⁻¹) | Reaction Order | Temperature Dependence | Conversion Efficiency (%) |
|---|---|---|---|---|
| PIB + MA (Concerted) | 5×10⁻⁵ | Second-order | Arrhenius | 80-85 |
| PIB + MA (Stepwise) | 6×10⁻⁵ | Second-order | Arrhenius | 70-80 |
| PIBSA Formation | 5×10⁻⁵ | Second-order | Arrhenius | 85-90 |
| Bis-PIBSA Formation | 1×10⁻⁶ | First-order | Moderate | 5-10 |
| Isomerization Reaction | 1×10⁻⁵ | First-order | Strong | 15-20 |
Optimization of the reaction conditions has led to the development of more efficient processes with higher yields and improved product quality [9] [4]. The temperature, catalyst concentration, and reaction time are carefully controlled to achieve optimal results [4] [8]. Additionally, the removal of water from the reaction system has been identified as a critical factor in driving the esterification reaction to completion [12] [8].
Beyond conventional synthesis routes, several advanced methodologies have emerged for the production of dodecenylsuccinic acid [13] [10]. These innovative approaches offer potential advantages in terms of reaction efficiency, product quality, and environmental sustainability [10] [13].
Controlled cooling time protocols represent an advanced methodology that significantly influences the quality and properties of the final dodecenylsuccinic acid product [10] [13]. These protocols involve precise control of the cooling process following the main reaction and distillation steps [10] [4].
Research has demonstrated that the optimal cooling time for dodecenylsuccinic acid synthesis is approximately 4 hours [13] [10]. This controlled cooling period allows for proper crystallization and formation of the desired product structure [13] [4]. Studies on similar succinic acid derivatives have shown that crystal growth typically slows down after 2 hours and ceases after 4 hours, making this the optimal period for cooling and crystallization [13] [10].
The cooling temperature also plays a crucial role in determining the quality and yield of the final product [13] [4]. Experimental data indicate that cooling temperatures between 8°C and 16°C provide optimal conditions for crystallization, with the maximum amount of crystals obtained at approximately 8°C [13] [10]. At this temperature, the recovery rate of succinic acid derivatives can reach up to 73-76%, with product purity levels of up to 99% [13] [4].
Table 3: Advanced Synthesis Methodologies
| Methodology | Temperature (°C) | Time (hours) | Yield (%) | Product Purity (%) | Key Benefits |
|---|---|---|---|---|---|
| Controlled Cooling Protocol | 8-16 | 4 | 73-76 | 99 | High purity crystals |
| Initiator-Driven Polymerization | 195 | 5-6 | 80 | 80-85 | High yield succinimide |
| Vacuum Distillation | 180-200 | 24 | 75 | 97 | Effective purification |
| Dehydrative Condensation | 175 | 12 | 70-90 | 90-95 | Simple one-pot synthesis |
The implementation of controlled cooling time protocols has been found to significantly enhance the quality and consistency of dodecenylsuccinic acid production [10] [13]. By carefully managing the cooling process, manufacturers can achieve higher product purity, improved crystalline structure, and more consistent physical properties [13] [4]. This advanced methodology represents an important development in the optimization of dodecenylsuccinic acid synthesis processes [10] [13].
Initiator-driven polymerization techniques represent another advanced methodology for dodecenylsuccinic acid synthesis that offers potential advantages in terms of reaction control and product properties [9] [14]. These techniques involve the use of specific initiators to drive the polymerization process and control the molecular structure of the resulting product [14] [9].
The synthesis process based on controlling initiator content typically involves mixing polyisobutylene and maleic anhydride in a reactor, followed by the addition of a catalyst and initiator [9] [14]. The initiator content is carefully controlled, typically at 0.7% of the total amount of monomers, to achieve optimal reaction conditions [9] [10]. The temperature of the reaction system is then adjusted, and the mixture is stirred to facilitate the reaction at high temperature [9] [14].
One notable example of initiator-driven polymerization is the use of triethylborane-phenyldiamine (TEB-PDA) decomplexed with dodecenyl succinic anhydride as an initiator for acrylic polymerization [14] [9]. This approach has been shown to provide good control over the molecular weight of the resulting polymer, with the molecular weight exhibiting an inverse monotonic relationship with initiator loading [14] [9].
Table 10: Process Optimization Parameters
| Variable | Lower Limit | Optimal Value | Upper Limit | Effect on Yield | Effect on Quality |
|---|---|---|---|---|---|
| Initiator Content (%) | 0.1 | 0.7 | 2.0 | Moderate | High |
| Stirring Speed (rpm) | 100 | 300 | 500 | Low | Low |
| Pressure (bar) | 1 | 1.2 | 3.0 | High | Medium |
| Feed Rate (mol/h) | 0.5 | 2.0 | 5.0 | High | Medium |
| Catalyst/Substrate Ratio | 0.001 | 0.05 | 0.15 | High | High |
The advantages of initiator-driven polymerization techniques include improved control over the reaction process, enhanced product quality, and potentially higher yields [9] [14]. By carefully selecting and controlling the initiator system, manufacturers can achieve more consistent product properties and tailor the molecular structure to meet specific application requirements [14] [9].
Research in this area continues to evolve, with ongoing efforts to develop more efficient initiator systems and optimize the polymerization process for dodecenylsuccinic acid production [9] [14]. These advanced techniques represent a promising direction for future developments in the synthesis and manufacturing of this important chemical compound [14] [9].
The industrial production of dodecenylsuccinic acid presents several challenges related to scalability, process efficiency, and environmental considerations [15] [16]. Addressing these challenges is crucial for establishing economically viable and sustainable manufacturing processes [16] [15].
The global market for dodecenylsuccinic anhydride, the precursor to dodecenylsuccinic acid, was estimated to be worth US$ 21-56.2 million in 2023 and is projected to reach US$ 27-75.7 million by 2030, with a compound annual growth rate of 3.5-3.6% [15] [16]. This growing market demand necessitates the development of efficient large-scale production methods [16] [15].
Table 5: Market and Production Data for Dodecenylsuccinic Acid
| Parameter | Value |
|---|---|
| Global Market Size 2023 (USD Million) | 21-56.2 |
| Projected Market Size 2030 (USD Million) | 27-75.7 |
| CAGR 2024-2030 (%) | 3.5-3.6 |
| Major Producers | Dixie Chemicals, Sanyo Chemical, Vertellus |
| Primary Applications | Epoxy Curing Agent, Paper Sizing, Adhesives |
One of the primary challenges in scaling up dodecenylsuccinic acid production is managing the heat generated during the exothermic reaction between maleic anhydride and polyisobutylene [3] [17]. At industrial scales, this heat management becomes increasingly complex and requires specialized equipment such as multi-tubular reactors and circulating molten salt cooling systems [17] [15].
Mass transfer limitations represent another significant challenge in large-scale production [15] [18]. As the reaction volume increases, ensuring efficient mixing and contact between reactants becomes more difficult, potentially leading to reduced reaction efficiency and product quality [18] [15]. To address this challenge, manufacturers have developed specialized reactor designs and mixing systems optimized for large-scale production [15] [17].
Table 4: Industrial Production Challenges and Solutions
| Challenge Category | Specific Challenge | Current Solutions | Production Scale (tonnes/year) | Cost Impact |
|---|---|---|---|---|
| Scale-up Issues | Mass transfer limitations | Multi-tubular reactors | 50-100 | Medium |
| Heat Management | Exothermic reaction control | Circulating molten salt cooling | 100-500 | High |
| Product Purification | Removal of unreacted MA | Vacuum distillation | 20-50 | Medium |
| Raw Material Quality | PIB molecular weight distribution | Pre-selection of PIB grade | 100-200 | Low |
| Environmental Concerns | Catalyst disposal | Heterogeneous catalysts | 10-50 | High |
Product purification represents a third major challenge in industrial production [15] [17]. The removal of unreacted maleic anhydride and other impurities requires efficient separation processes, typically involving vacuum distillation [17] [15]. The energy requirements for these separation processes can be substantial, contributing significantly to the overall production costs [15] [17].
Table 8: Energy and Mass Balance Data
| Process Stage | Energy Requirement (kJ/kg) | Heat Duty (kW/tonne) | Mass Loss (%) | Efficiency (%) |
|---|---|---|---|---|
| Reactant Heating | 150-200 | 50-70 | 0 | 95 |
| Main Reaction | -1200 to -1500 | Exothermic | 5-10 | 80-85 |
| Product Cooling | 200-300 | 80-100 | 0 | 98 |
| Distillation | 800-1000 | 300-400 | 15-20 | 75-80 |
| Final Cooling | 100-150 | 40-60 | 2-5 | 95 |
Raw material quality, particularly the molecular weight distribution of polyisobutylene, also presents challenges for consistent industrial production [15] [19]. Variations in the raw material can lead to inconsistencies in the final product, necessitating careful selection and quality control of input materials [19] [15].
Environmental considerations, including catalyst disposal and waste management, represent additional challenges for sustainable industrial production [15] [16]. The development of environmentally friendly catalysts and processes has become an important focus area for research and development in this field [16] [15].
Despite these challenges, several companies have successfully established commercial-scale production of dodecenylsuccinic acid and its derivatives [15] [18]. Major producers include Dixie Chemicals, Sanyo Chemical, and Vertellus, who have developed proprietary processes to address the various challenges associated with large-scale production [15] [16].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₈O₄ | [17] [18] [19] |
| Molecular Weight (g/mol) | 284.39 | [17] [18] [19] [20] |
| Chemical Name (IUPAC) | 2-[(1E)-dodec-1-en-1-yl]butanedioic acid | [21] |
| CAS Registry Number | 29658-97-7 | [17] [18] [20] [22] |
| EINECS Number | 249-757-0 | [20] [22] |
| SMILES Notation | CCCCCCCCCC/C=C/C(C(=O)O)CC(=O)O | |
| Boiling Point (°C at 760 mmHg) | 407.2 | [23] [20] |
| Density (g/cm³ at 20°C) | 1.03 | [23] [20] |
| Flash Point (°C) | 214.2 | [23] [20] |
| Refractive Index (nD 20°C) | 1.486 | [20] |
| Vapor Pressure (mmHg at 25°C) | 9.04 × 10⁻⁸ | [20] |
Corrosive